Tumor Target-Organ Selectivity: 3-Hydroxy Isomer Spares the Liver Whereas 4-Hydroxy Isomer Produces High Liver Tumor Incidence
In a definitive head-to-head carcinogenicity study in Sprague-Dawley rats, three oxygenated N-nitrosopiperidines were administered at equivalent molar doses in drinking water. N-Nitroso-3-hydroxypiperidine (nitroso-3-piperidinol) induced a high incidence of tumors exclusively of the nasal cavity and upper alimentary tract, with only a few liver tumors. In contrast, N-nitroso-4-hydroxypiperidine (nitroso-4-piperidinol) additionally caused a high incidence of liver tumors, especially in female rats. Both compounds achieved 100% tumor incidence across all treatment groups, demonstrating that equivalent carcinogenic potency coexists with sharply divergent organotropism dictated solely by the hydroxyl position [1].
| Evidence Dimension | Tumor target organ spectrum in Sprague-Dawley rats |
|---|---|
| Target Compound Data | Nasal cavity + upper alimentary tract tumors (high incidence); liver tumors (few only) |
| Comparator Or Baseline | N-nitroso-4-hydroxypiperidine: nasal cavity + liver tumors (high incidence in both sites, especially liver in females) |
| Quantified Difference | Qualitative divergence: 3-OH isomer spares liver as a major target organ; 4-OH isomer produces many liver tumors, especially in female rats |
| Conditions | Sprague-Dawley rats; equivalent molar doses via drinking water; 100% tumor incidence in all groups |
Why This Matters
For toxicological risk assessment of nitrosamine impurities, the target organ profile determines which safety threshold is applicable — the 3-hydroxy isomer's paucity of liver tumors means liver-specific TD₅₀ values cannot be extrapolated from 4-hydroxy data, and vice versa.
- [1] Lijinsky, W., Taylor, H. W. Tumorigenesis by Oxygenated Nitrosopiperidines in Rats. Journal of the National Cancer Institute, 1975, 55(3), 705–708. DOI: 10.1093/jnci/55.3.705. View Source
